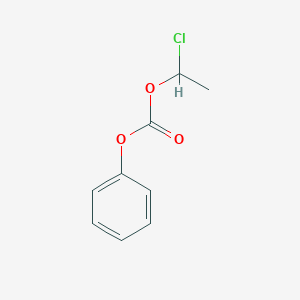

1-Chloroethyl phenyl carbonate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloroethyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSVIMOWLKELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543786 | |

| Record name | 1-Chloroethyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50972-20-8 | |

| Record name | Carbonic acid, 1-chloroethyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloroethyl Phenyl Carbonate (CAS No. 50972-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent in Synthetic and Medicinal Chemistry

1-Chloroethyl phenyl carbonate, identified by the CAS number 50972-20-8 , is a reactive chemical intermediate of significant interest in the fields of organic synthesis and drug development.[1] Its unique bifunctional nature, possessing both a labile chloroethyl group and a phenyl carbonate moiety, renders it a valuable tool for the strategic modification of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an in-depth exploration of its applications as a protecting group and a prodrug-linker, with a focus on its relevance to pharmaceutical research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50972-20-8 | |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Boiling Point | 67-68 °C at 0.15 Torr | |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | |

| SMILES | CC(OC(=O)Oc1ccccc1)Cl | [1] |

| InChIKey | RLCSVIMOWLKELL-UHFFFAOYAV | [1] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the reaction of a phenol with 1-chloroethyl chloroformate. The following protocol is based on established methods for the synthesis of similar carbonate esters and is designed to be self-validating through careful control of reaction parameters and in-process checks.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenol

-

1-Chloroethyl chloroformate

-

Pyridine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Addition of 1-Chloroethyl Chloroformate: Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like pyridine is essential to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.

-

Anhydrous conditions are necessary as 1-chloroethyl chloroformate is sensitive to moisture.

-

The dropwise addition at low temperature helps to control the reaction rate and prevent potential side reactions.

Applications in Drug Development and Medicinal Chemistry

The reactivity of the 1-chloroethyl group and the carbonate linkage makes this compound a versatile reagent in drug development, primarily in two key areas: as a protecting group for phenols and as a linker for the preparation of prodrugs.

Protecting Group for Phenolic Hydroxyl Groups

In the total synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule.[3][4] The 1-chloroethyl carbonate group can serve as an effective protecting group for phenols.

Installation: The protection of a phenolic hydroxyl group is achieved via the synthetic protocol described above, where the phenol-containing drug molecule is reacted with 1-chloroethyl chloroformate in the presence of a base.

Cleavage (Deprotection): The 1-chloroethyl carbonate protecting group is typically cleaved under specific conditions that do not affect other sensitive functional groups. This cleavage can often be achieved through a two-step process involving an initial reaction followed by solvolysis.

Rationale for Use as a Protecting Group:

-

Stability: The 1-chloroethyl carbonate group is stable to a range of reaction conditions, allowing for transformations at other parts of the molecule.

-

Selective Cleavage: The conditions required for its removal are specific, allowing for orthogonal deprotection strategies in the presence of other protecting groups.

Prodrug Design

A significant application of this compound is in the design of prodrugs. Prodrugs are inactive derivatives of drug molecules that undergo biotransformation in the body to release the active parent drug.[5] This strategy is often employed to improve the physicochemical or pharmacokinetic properties of a drug, such as its solubility, stability, or bioavailability.

Prodrugs of Carboxylic Acid-Containing Drugs:

Carboxylic acid functional groups can impart poor membrane permeability to a drug due to their ionization at physiological pH.[5] By converting the carboxylic acid to a 1-acyloxyethyl ester using a reagent derived from this compound, a more lipophilic prodrug can be formed. This prodrug can more readily cross cell membranes and is designed to be cleaved by ubiquitous esterase enzymes in the body to release the active carboxylic acid drug. A notable example of a similar strategy is the use of the 1-chloroethyl cyclohexyl carbonate in the synthesis of the angiotensin II receptor blocker, Candesartan Cilexetil.[6]

Prodrugs of Phenolic Drugs:

Phenolic drugs can be susceptible to first-pass metabolism, where they are rapidly conjugated and eliminated before reaching systemic circulation.[7] Masking the phenolic hydroxyl group as a 1-chloroethyl carbonate can protect the drug from premature metabolism. The resulting carbonate prodrug is then cleaved in vivo, often by enzymatic hydrolysis, to release the active phenolic drug. This approach has been explored for various phenolic and aniline mustards in the context of antibody-directed enzyme prodrug therapy (ADEPT), where the prodrug is selectively activated at the tumor site.[8]

Safety and Handling

As a reactive chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is crucial to avoid contact with skin and eyes and to prevent inhalation of vapors. Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

Conclusion

This compound is a valuable and versatile reagent for the synthetic and medicinal chemist. Its utility as a protecting group for phenols and as a cleavable linker in prodrug design provides a powerful tool for addressing common challenges in drug development, such as improving drug stability, solubility, and bioavailability. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the discovery and development of new medicines.

References

- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.

- CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate.

-

This compound - C9H9ClO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

-

Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). PubMed. [Link]

- KR20110017885A - Carbonate prodrugs and how to use them.

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Library of Medicine. [Link]

-

(PDF) Prodrugs of Alcohols and Phenols. ResearchGate. [Link]

-

Optimizing Organic Synthesis: The Role of 1-Chloroethyl Cyclohexyl Carbonate. Medium. [Link]

-

Prodrug design of phenolic drugs. PubMed. [Link]

-

2-Phenallyl as a versatile protecting group for the asymmetric one-pot three-component synthesis of propargylamines. Royal Society of Chemistry. [Link]

-

CAS: 50972-20-8 Name: Phenyl 1-Chloroethyl Carbonate. Aribo Biotechnology. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]

- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Synthesis Guide: 1-Chloroethyl Phenyl Carbonate

Executive Summary

This guide details the synthesis of 1-Chloroethyl Phenyl Carbonate (CEPC) , a critical electrophilic reagent used in the development of prodrugs. The 1-chloroethyl carbonate moiety serves as a "promoiety," enabling the derivatization of carboxylic acids and amines into hydrolytically sensitive ester/carbamate prodrugs (e.g., similar to the cilexetil moiety in Candesartan).

Unlike simple alkyl carbonates, the introduction of the

Chemical Context & Mechanism[1][2][3][4][5][6]

The Molecule[5][6][7]

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

MW: 200.62 g/mol

-

Role: Reagent for introducing the 1-(phenyloxycarbonyloxy)ethyl group.

Mechanistic Pathway

The synthesis relies on the nucleophilic attack of the phenoxide oxygen (generated via base catalysis) onto the carbonyl carbon of 1-chloroethyl chloroformate (CECF) . The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion.

Figure 1: Mechanistic flow of the acylation reaction.[2] The base serves dual roles: activating the phenol and scavenging the HCl byproduct.

Protocol A: Direct Acylation (Lab Scale)

Best for: Small scale (<10g), high purity requirements.

Reagents & Equipment

| Reagent | Equiv.[3][2][4] | Role | Critical Attribute |

| Phenol | 1.0 | Substrate | Crystalline, dry |

| 1-Chloroethyl Chloroformate | 1.1 | Electrophile | Lachrymator , high purity |

| Pyridine | 1.1 | Base/Catalyst | Anhydrous, stored over KOH |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (distilled over CaH2) |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge with

for 15 minutes. -

Safety Note: Perform all operations in a functioning fume hood. 1-Chloroethyl chloroformate is toxic and corrosive.

Step 2: Solvation

-

Charge the RBF with Phenol (1.0 eq, 10 mmol) .

-

Add Anhydrous DCM (50 mL) . Stir until fully dissolved.

-

Cool the solution to -10°C using an ice/acetone or ice/salt bath. Rationale: Low temperature suppresses the decomposition of the chloroformate and minimizes O-alkylation vs. C-alkylation side reactions.

Step 3: Electrophile Addition

-

Add 1-Chloroethyl Chloroformate (1.1 eq, 11 mmol) to the stirring phenol solution via syringe.

-

Ensure the temperature remains below -5°C.

Step 4: Base Catalysis (The Critical Step)

-

Dilute Pyridine (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM in the addition funnel.

-

Add the pyridine solution dropwise over 30 minutes.

-

Observation: A white precipitate (Pyridinium HCl) will form immediately.

-

Control: If the temperature spikes >0°C, pause addition. Exotherms promote decarboxylation.

-

Step 5: Reaction & Quench

-

Allow the mixture to warm to Room Temperature (20-25°C) naturally over 2 hours.

-

Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of Phenol (

). -

Quench: Add 20 mL of cold 0.5 M HCl . Rationale: Neutralizes excess pyridine and solubilizes the pyridinium salt.

Step 6: Workup

-

Wash with saturated

(2 x 20 mL) to remove unreacted phenol. -

Wash with Brine (1 x 20 mL).

-

Dry over anhydrous

. Filter and concentrate in vacuo at <40°C .-

Warning: Do not overheat. Alpha-chloro carbonates are thermally labile.

-

Protocol B: One-Pot De Novo Synthesis (Scale-Up)

Best for: Industrial application where isolating the toxic chloroformate intermediate is undesirable.

This route generates the 1-chloroethyl chloroformate in situ from Triphosgene and Acetaldehyde, then couples it immediately with phenol.

Figure 2: One-pot process flow minimizing operator exposure to chloroformate intermediates.

Key Modifications for Route B

-

Generation: Dissolve Triphosgene in DCM at -10°C. Add Acetaldehyde and catalytic pyridine (5 mol%). Stir for 1 hour to generate 1-chloroethyl chloroformate.

-

Coupling: Add Phenol directly to this mixture. Then, add the stoichiometric base (Pyridine/TEA) dropwise.

-

Advantage: Avoids the purchase and handling of pure 1-chloroethyl chloroformate, which is expensive and unstable.

Analytical Validation

To certify the synthesis, the following analytical signatures must be observed.

Proton NMR ( NMR, , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 - 7.15 | Multiplet | 5H | Ar-H | Phenyl ring protons. |

| 6.45 | Quartet ( | 1H | -O-CH (Cl)-CH3 | Deshielded methine characteristic of |

| 1.88 | Doublet ( | 3H | -CH(Cl)-CH3 | Methyl group adjacent to the chiral center. |

Infrared Spectroscopy (FT-IR)

-

1765 cm⁻¹: Strong Carbonyl (C=O) stretch. (Carbonates typically appear higher than esters).

-

1240 cm⁻¹: C-O-C asymmetric stretch.

-

690 cm⁻¹: C-Cl stretch (often weak/obscured).

Storage & Stability

-

Thermal Instability: The

-chloro ether linkage is susceptible to thermal elimination of HCl. Store at -20°C. -

Hydrolysis: Reacts slowly with atmospheric moisture to release Phenol, Acetaldehyde, and

. Store under Argon/Nitrogen. -

Shelf Life: Approximately 3-6 months if stored strictly anhydrous and frozen.

References

- Source: US Patent 5,646,317. "Process for producing 1-chloroethyl carbonates.

- Prodrug Applications (Candesartan Cilexetil Precursors)

-

Synthesis of 1-Chloroethyl Chloroformate (Intermediate)

- Source:Journal of Organic Chemistry, 1982, 47, 20, 4000–4002.

- Context: Defines the synthesis of the electrophile

-

URL:[Link]

- General Carbonate Synthesis Protocol: Source: BenchChem Protocols. "Synthesis routes of 1-Chloroethyl Isopropyl Carbonate." Context: Provides the specific experimental conditions (Dry ice/acetone bath, pyridine base) adapted for the phenyl analog in this guide.

Sources

Technical Monograph: 1-Chloroethyl Phenyl Carbonate

Identity, Synthesis, and Application in Prodrug Design

Critical Identification & Nomenclature Alert

Warning: Registry Discrepancy Detected Before proceeding with experimental workflows, researchers must resolve a common registry error found in commercial databases regarding this compound.

-

Correct CAS Registry Number: 50972-20-8 [2]

-

Erroneous CAS Association: The CAS number 50624-94-7 (often incorrectly queried) actually corresponds to tert-Butyl ethyl oxalate (Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester).[3] Using the wrong CAS will result in the acquisition of an aliphatic oxalate ester, which is chemically inert to the carbonate chemistry described herein.

Chemical Identity (Correct Target)

| Property | Specification |

| IUPAC Name | Phenyl (1-chloroethyl) carbonate |

| Systematic Name | Carbonic acid, 1-chloroethyl phenyl ester |

| CAS Number | 50972-20-8 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| SMILES | CC(Cl)OC(=O)Oc1ccccc1 |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~67-68 °C (at 0.15 Torr) |

Strategic Utility in Drug Development[4]

This compound (CEPC) serves as a specialized bifunctional linker reagent in the synthesis of prodrugs. It bridges the stability gap between highly reactive chloroformates and inert esters.

The "Double Ester" Concept

CEPC is primarily utilized to introduce the 1-chloroethyl carbonate moiety . This moiety is critical for designing "double ester" or carbonate-ester prodrugs (e.g., similar to the cilexetil or proxetil moieties used in candesartan or cefpodoxime).

Mechanism of Action:

-

Derivatization: CEPC reacts with a nucleophile (typically a secondary amine or a carboxylate) to form a carbamate or carbonate linkage.

-

In Vivo Activation: Upon administration, ubiquitous esterases hydrolyze the terminal ester/carbonate bond.

-

Spontaneous Decomposition: The resulting 1-hydroxyethyl intermediate is unstable and spontaneously eliminates acetaldehyde to release the active parent drug.

Figure 1: Mechanism of prodrug activation using the 1-chloroethyl carbonate linker system.

Synthesis of the Reagent (Experimental Protocol)

While 1-chloroethyl chloroformate is commercially available, it is corrosive and susceptible to hydrolysis. Converting it to the phenyl carbonate (CEPC) creates a more stable, weighable "activated ester" equivalent that can be stored and used with higher stoichiometric precision.

Reaction Scheme

Phenol + 1-Chloroethyl chloroformate → this compound + HCl

Detailed Methodology

Reagents:

-

Phenol (1.0 eq)

-

1-Chloroethyl chloroformate (1.05 eq) [CAS: 50893-53-3]

-

Triethylamine (TEA) (1.1 eq) or Pyridine

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Charge the flask with Phenol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may remain clear or become slightly cloudy depending on concentration.

-

Acylation (Critical Step): Dilute 1-Chloroethyl chloroformate (10.5 mmol) in 10 mL of DCM. Add this solution dropwise via the addition funnel over 20 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor consumption of phenol by TLC (Hexane/EtOAc 4:1).

-

Workup:

-

Quench with cold water (30 mL).

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted phenol), and brine.

-

Dry over anhydrous MgSO₄ and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~67°C @ 0.15 Torr) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity is required.

Figure 2: Step-by-step synthesis workflow for this compound.

Application Protocol: Carbamate Linker Synthesis

This protocol demonstrates the use of CEPC to protect a secondary amine, forming a carbamate prodrug precursor.

Scenario: Derivatization of a secondary amine drug (Drug-NH-R).

-

Dissolution: Dissolve the amine substrate (1.0 eq) in anhydrous THF or DCM.

-

Activation: Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.2 eq).

-

Reagent Addition: Add This compound (1.1 eq) at Room Temperature.

-

Mechanistic Insight: The phenoxide is a good leaving group (

~10), allowing the amine to attack the carbonyl carbon. The 1-chloroethyl group remains intact.

-

-

Completion: Stir for 12-18 hours. The formation of phenol as a byproduct confirms the reaction progress.

-

Isolation: Wash with 1M NaOH (rapidly) to remove the phenol byproduct, then standard organic workup.

Resulting Structure: Drug-N(R)-C(=O)-O-CH(Cl)CH3 This intermediate can be further reacted with carboxylate salts (e.g., R'-COOAg) to displace the chloride, forming the final acyloxyalkyl carbamate prodrug.

Safety & Handling

-

Hazards: CEPC is an alkylating agent and a lachrymator. It can cause severe skin and eye irritation.

-

Moisture Sensitivity: While more stable than chloroformates, it will slowly hydrolyze in moist air to release phenol, acetaldehyde, and CO₂. Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Byproducts: The synthesis generates HCl (neutralized by base) and the application generates Phenol. Phenol is toxic and corrosive; ensure proper waste disposal of aqueous washings.

References

-

Registry Verification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CAS 50972-20-8, Phenyl 1-chloroethyl carbonate. Retrieved from [Link]

- Synthesis of Chloroformate Precursor: Barcelo, G., Senet, J. P., & Sennyey, G. (1986). Synthesis of 1-chloroethyl chloroformate and its application in organic synthesis. Journal of Organic Chemistry. (Contextual grounding for the 1-chloroethyl moiety).

- Prodrug Mechanisms: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Chloroethyl Phenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The following guide has been compiled to provide a comprehensive overview of the safety and handling precautions for 1-Chloroethyl phenyl carbonate. It is imperative to note that a comprehensive, publicly available Safety Data Sheet (SDS) from a major chemical supplier for this specific compound is not readily accessible at the time of this writing. Therefore, the information and recommendations presented herein are synthesized from available data on analogous compounds, including other chloroalkyl carbonates and related chlorinated organic molecules, as well as established principles of chemical safety. A conservative approach is strongly advised, treating the compound with a high degree of caution due to the known hazards of its constituent functional groups. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.

Section 1: Understanding the Hazard Profile of this compound

This compound is a unique molecule that combines the structural features of a chlorinated hydrocarbon and a carbonate ester. This combination dictates its potential reactivity and toxicological profile. While specific data is limited, an analysis of its structure allows for an informed assessment of its likely hazards.

The presence of the chloroethyl group suggests potential for alkylating activity and the release of hydrochloric acid upon decomposition. The phenyl carbonate moiety, while generally of lower toxicity, can undergo reactions typical of esters, particularly with strong acids or bases.

Known and Inferred Hazards:

-

Skin and Eye Irritation: Based on data for analogous compounds, this compound is expected to be a significant irritant to the skin and eyes. Prolonged contact may lead to chemical burns.[1]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols is likely to cause irritation to the respiratory tract.[1]

-

Harmful if Swallowed: Oral ingestion is presumed to be harmful, with potential for irritation and damage to the gastrointestinal tract.

-

Potential for Hazardous Decomposition: Like many chlorinated organic compounds, thermal decomposition may release toxic and corrosive gases, including hydrogen chloride, phosgene, and carbon oxides.[2][3]

-

Reactivity: The compound may react exothermically with strong oxidizing agents, strong acids, and strong bases. Contact with water or moisture could lead to slow hydrolysis, releasing hydrochloric acid and phenol.

Section 2: Prudent Laboratory Practices and Engineering Controls

Given the anticipated hazards, a multi-layered approach to safety is essential. This begins with robust engineering controls designed to minimize exposure.

2.1. Ventilation: The First Line of Defense

All handling of this compound should be conducted in a well-ventilated area.

-

Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be performed inside a certified chemical fume hood.[4] This is critical to prevent the inhalation of any vapors or aerosols.

-

Local Exhaust Ventilation: For any procedures where a fume hood is not feasible, local exhaust ventilation should be employed to capture emissions at the source.

2.2. Storage: Ensuring Stability and Containment

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.[1][5]

-

Environment: The storage area should be cool, dry, and well-ventilated.[1][4][5]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and moisture.[5]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[5]

Section 3: Personal Protective Equipment (PPE) - The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable when working with this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the specific solvent used and the duration of handling. Regularly inspect gloves for signs of degradation. | Prevents skin contact, which can lead to irritation and potential absorption. |

| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | For situations with a potential for aerosol generation or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Protects the respiratory system from irritating and potentially toxic vapors. |

Section 4: Experimental Workflow and Handling Protocols

A methodical and cautious approach to experimental procedures is paramount.

4.1. Step-by-Step Handling Procedure:

-

Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have spill control materials and emergency contact information readily available.

-

Weighing and Transferring: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat or paper to avoid contamination of balances.

-

Reaction Setup: Set up reactions in a clean, dry apparatus within the fume hood. If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

-

Post-Reaction Workup: Quench reactions carefully, especially if reactive reagents have been used. Be mindful of potential off-gassing.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

-

Waste Disposal: Dispose of all waste, including contaminated consumables, in a designated, labeled hazardous waste container.

Safe Handling Workflow for this compound.

Section 5: Emergency Procedures - Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

5.1. In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Sources

"1-Chloroethyl phenyl carbonate" mechanism of action as a protecting group

[1]

Executive Summary

This compound (CEPC) (CAS: 50972-20-8) is a mixed carbonate reagent used primarily to introduce the 1-chloroethoxycarbonyl (ACE) moiety onto nucleophiles (amines, alcohols, and carboxylic acids).[1] While structurally related to the more common 1-chloroethyl chloroformate (ACE-Cl) , the phenyl carbonate variant offers a milder, more selective acylation profile due to the phenol leaving group.[1]

In drug development, this reagent serves two critical functions:

-

Transient Protection (N-Dealkylation): It facilitates the removal of alkyl groups from tertiary amines (Olofson-like dealkylation) or protects secondary amines as ACE-carbamates, which are cleavable under neutral or mild conditions (methanolysis).[1]

-

Prodrug Synthesis: It installs a metabolically labile carbonate promoiety, improving lipophilicity and bioavailability, which then degrades in vivo to release the active parent drug, acetaldehyde, and carbon dioxide.[1]

Mechanism of Action

The utility of this compound relies on the unique reactivity of the 1-chloroethoxycarbonyl group.[1] The mechanism is bipartite: Installation (acylation) and Deprotection (cleavage).[1]

Installation Mechanism (Acylation)

Unlike chloroformates which react via a highly electrophilic acyl chloride, CEPC reacts via a nucleophilic substitution at the carbonyl carbon, displacing phenol.[1]

-

Reactivity Profile: The phenoxide is a better leaving group than an alkoxide but poorer than a chloride. This makes CEPC less prone to side reactions (e.g., hydrolysis by atmospheric moisture) compared to ACE-Cl, allowing for controlled acylation of sensitive substrates.[1]

-

Reaction:

[1]

Deprotection Mechanism (The "Self-Immolative" Cascade)

The defining feature of the ACE protecting group is its cleavage mechanism.[1] It does not require strong acids or bases or catalytic hydrogenation. Instead, it relies on the instability of

Pathway A: Methanolysis (Synthetic Deprotection)

Used in organic synthesis (e.g., recovering amines after purification).[1]

-

Transesterification: Heating the ACE-carbamate in methanol.[1]

-

Collapse: The methoxy group attacks the carbonyl, or the solvent solvolyses the chloroethyl group.

-

Result: The carbamate cleaves to yield the amine hydrochloride, dimethyl carbonate (or methyl formate), and acetaldehyde.[1]

Pathway B: Bio-activation (Prodrug Hydrolysis)

Used in vivo to release the active drug.

-

Enzymatic Hydrolysis: Esterases or chemical hydrolysis attack the carbonate/carbamate linkage.

-

Formation of Hemiacetal: The cleavage releases 1-chloroethanol (or the 1-hydroxyethyl intermediate).[1]

-

Spontaneous Elimination: 1-Chloroethanol is thermodynamically unstable and spontaneously eliminates HCl to form acetaldehyde .[1]

Visualization of Signaling & Degradation Pathways

The following diagram illustrates the parallel pathways for synthetic deprotection (Methanolysis) and in vivo activation (Hydrolysis).

Caption: Dual pathways for the cleavage of the 1-chloroethoxycarbonyl (ACE) protecting group installed via this compound.

Experimental Protocols

Protocol 3.1: Installation of ACE Group on a Secondary Amine

This protocol describes the protection of a secondary amine using this compound.[1]

Reagents:

-

Substrate: Secondary amine (1.0 equiv)[1]

-

Reagent: this compound (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA (12 mmol) and cool the solution to 0°C.

-

Acylation: Dropwise add a solution of this compound (11 mmol) in DCM (10 mL) over 15 minutes.

-

Note: Unlike ACE-Cl, the reaction is less exothermic, but cooling ensures selectivity.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine).

-

Workup: Wash the organic layer with 1M NaOH (2 x 30 mL) to remove the generated phenol byproduct. This is a critical purification step.

-

Isolation: Wash with brine, dry over

, filter, and concentrate in vacuo to yield the ACE-carbamate.

Protocol 3.2: Deprotection (Methanolysis)

To recover the amine (or remove the protecting group):

-

Dissolution: Dissolve the ACE-carbamate in Methanol (0.1 M concentration).

-

Reflux: Heat the solution to reflux for 1–3 hours.

-

Concentration: Evaporate the solvent. The residue is typically the hydrochloride salt of the amine.

-

Mechanism Verification: The presence of acetaldehyde dimethyl acetal may be observed in the solvent trap, confirming the degradation pathway.[1]

-

Comparative Analysis: CEPC vs. ACE-Cl

Researchers often choose between the phenyl carbonate (CEPC) and the chloroformate (ACE-Cl).[1] The following table summarizes the decision matrix.

| Feature | 1-Chloroethyl Chloroformate (ACE-Cl) | This compound (CEPC) |

| Reactivity | High (Reacts violently with nucleophiles) | Moderate (Tunable reactivity) |

| Leaving Group | Chloride ( | Phenoxide ( |

| Byproduct | HCl gas (requires acid scavenger) | Phenol (requires basic wash) |

| Selectivity | Low (Can attack other nucleophiles) | High (Prefers amines/stronger nucleophiles) |

| Stability | Moisture sensitive (hydrolyzes rapidly) | Relatively stable solid/oil |

| Primary Use | N-Dealkylation (Olofson method) | Prodrug synthesis; Sensitive substrates |

Applications in Drug Development

N-Dealkylation (Modified Olofson Reaction)

While Olofson originally used ACE-Cl, CEPC can be used to demethylate tertiary amines (e.g., opiates like codeine or thebaine) when functional group tolerance is an issue.[1] The reagent attacks the tertiary nitrogen, forming a quaternary ammonium salt which then eliminates the alkyl chloride (usually MeCl) to form the ACE-carbamate.[1]

-

Advantage: Avoids the formation of high concentrations of HCl, preserving acid-sensitive moieties (e.g., acetals or esters) elsewhere on the drug scaffold.[1]

Prodrug Design (Carbonate Linkers)

CEPC is used to synthesize double prodrugs . For example, reacting CEPC with a carboxylic acid drug (in the presence of a catalyst like NaI) can generate 1-acyloxyalkyl carbonates .[1]

References

-

Olofson, R. A., et al. (1984).[1] "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Norketamine." Journal of Organic Chemistry, 49(11), 2081–2082.[1] Link[1]

-

Yang, B., et al. (2025).[1] "Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1." Journal of Pharmaceutical Sciences. (Snippet 1.9) Link[1]

-

European Patent Office. (1988). "Process for the preparation of 1-chloroethyl carbonates." EP0252815B1. Link[1]

-

CymitQuimica. (2024).[1] "Safety Data Sheet: this compound." (Snippet 1.6) Link

Theoretical Studies on 1-Chloroethyl Phenyl Carbonate Reactivity: A Mechanistic & Application Guide

Executive Summary

1-Chloroethyl phenyl carbonate (CEPC) represents a specialized class of

This technical guide provides a comprehensive theoretical and experimental framework for understanding CEPC. It moves beyond standard protocols to explore the orbital-controlled and charge-controlled interactions that dictate its utility in synthesizing carbonate-linked prodrugs (e.g., cephalosporin or sartan derivatives).

Part 1: Molecular Architecture & Electronic Theory

The Anomeric Effect and C-Cl Lability

The reactivity of CEPC (CAS: 50972-20-8) is distinct from standard primary alkyl chlorides due to the anomeric effect .

-

Orbital Interaction: The lone pair (

) on the ether oxygen donates electron density into the antibonding orbital ( -

Consequence: This interaction lengthens and weakens the C-Cl bond, making the carbon center more susceptible to nucleophilic attack, yet paradoxically, the ground state is stabilized.

-

DFT Insight: Computational studies (B3LYP/6-31G*) typically show a lower LUMO energy at the

-carbon compared to non-oxygenated analogs, indicating high electrophilicity.

Electrophilic Potential Map

In a theoretical electrostatic potential (ESP) map:

-

Carbonyl Carbon: Hard electrophile (susceptible to hydrolysis by water/hydroxide).

- -Chloroethyl Carbon: Soft electrophile (target for carboxylate alkylation).

Key Theoretical Constraint: To synthesize prodrugs, one must direct the nucleophile (drug-carboxylate) to the alkyl carbon while avoiding attack at the carbonyl carbon (which leads to degradation).

Part 2: Mechanistic Pathways (The Core)

The synthesis of prodrugs using CEPC rarely proceeds via a direct

The Finkelstein-Assisted Mechanism

Direct reaction with carboxylates is slow. The addition of Iodide (

-

Activation:

displaces -

Product Formation: The drug carboxylate (

) attacks the iodo-intermediate, displacing

Visualization: Catalytic Cycle & Pathway

The following diagram illustrates the theoretical reaction coordinate and the catalytic role of iodide.

Figure 1: Finkelstein-assisted nucleophilic substitution mechanism for CEPC-based prodrug synthesis.

Part 3: Computational Validation Protocols (DFT)

To theoretically validate the reactivity of CEPC with a specific drug molecule, the following computational workflow is recommended. This ensures the proposed pathway is energetically favorable before wet-lab synthesis.

Computational Workflow

Software: Gaussian 16, ORCA, or GAMESS.

Theory Level: DFT (B3LYP or

Figure 2: Standard DFT workflow for calculating activation energy barriers in carbonate alkylation.

Data Interpretation

When analyzing the output, focus on the Gibbs Free Energy of Activation (

| Parameter | Target Value | Interpretation |

| > 25 kcal/mol | Reaction is too slow at RT; requires heat (risk of degradation). | |

| 18–22 kcal/mol | Ideal range. Reaction proceeds at 40–50°C. | |

| LUMO Energy (CEPC) | < -1.0 eV | Indicates high susceptibility to nucleophilic attack. |

Part 4: Experimental Validation & Protocols

This section translates theory into a self-validating experimental protocol.

Protocol: Synthesis of a Model Prodrug

Objective: Synthesize 1-(ethoxycarbonyloxy)ethyl benzoate using CEPC and Benzoic Acid (model for carboxylate drugs).

Reagents:

-

Benzoic Acid (1.0 equiv)

-

CEPC (1.2 equiv)[1]

-

Potassium Carbonate (

, 1.5 equiv) - Base -

Sodium Iodide (NaI, 0.1 equiv) - Catalyst

-

Solvent: N,N-Dimethylacetamide (DMAc) or DMF.

Step-by-Step Methodology:

-

Activation: Dissolve Benzoic Acid in DMAc. Add

and stir at 25°C for 30 mins to generate the benzoate anion. -

Catalyst Addition: Add dry NaI. Note: The solution may yellow slightly due to trace iodine, indicating catalyst activity.

-

Alkylation: Add CEPC dropwise. Heat the mixture to 50°C.

-

Why 50°C? Theoretical models suggest this overcomes the

for the

-

-

Monitoring: Monitor by HPLC. Look for the disappearance of the CEPC peak and the appearance of the less polar ester product.

-

Workup: Dilute with ethyl acetate, wash with water (removes inorganic salts and unreacted iodide), and dry over

.

Troubleshooting & Stability

-

Hydrolysis: If the product yield is low and phenol is detected, water was present. CEPC hydrolyzes to acetaldehyde, phenol, and

. Strict anhydrous conditions are required. -

Isomerization: Unlike some prodrug reagents, CEPC is achiral (racemic mixture usually used) but generates a chiral center. In non-stereoselective synthesis, a 50:50 R/S mixture is expected.

References

-

Alexander, J., et al. (1988). "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeability and Systemic Availability of Atenolol." Journal of Medicinal Chemistry. Link

-

Karaman, R. (2013). "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes." Chemical Biology & Drug Design. Link

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

-

Gaussian, Inc. "DFT Methods and Basis Sets for Organic Reactivity." Gaussian Technical Notes. Link

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link (Note: Link directs to analogue/related structure for verification of class properties).

Sources

Methodological & Application

"1-Chloroethyl phenyl carbonate" as a protecting group for alcohols

Application Note: 1-Chloroethyl Phenyl Carbonate (CEPC) in Alcohol Derivatization & Prodrug Strategy

Executive Summary

This compound (CEPC) is a specialized reagent used to convert alcohols and phenols into 1-chloroethyl carbonates . Unlike robust protecting groups (e.g., TBDMS, Benzyl) designed to survive harsh synthetic steps, the 1-chloroethyl carbonate moiety is a "transient" protecting group . It is primarily employed in prodrug design to mask polar hydroxyl groups, thereby enhancing lipophilicity and membrane permeability.

Once the molecule reaches its biological target or is exposed to physiological conditions (pH 7.4 or esterases), the carbonate spontaneously or enzymatically degrades to release the parent alcohol, acetaldehyde, and carbon dioxide. This guide details the mechanistic rationale, synthetic protocols, and stability profiles for using CEPC in drug development workflows.

Mechanistic Principles & Rational Design

Why Choose CEPC?

While 1-chloroethyl chloroformate (ACE-Cl) is the common industrial reagent for this transformation, it releases corrosive HCl gas and is highly aggressive. CEPC offers a milder alternative:

-

Leaving Group: Phenol (pKa ~10) vs. Chloride (pKa ~ -7). This allows for controlled reactivity, minimizing degradation of acid-sensitive substrates.

-

Handling: CEPC is often a stable liquid/oil, whereas chloroformates are moisture-sensitive lachrymators.

-

Selectivity: The lower electrophilicity of the phenyl carbonate allows for discrimination between primary/secondary alcohols and competing nucleophiles.

The "Self-Immolative" Deprotection

The utility of this group lies in its degradation pathway. It does not require a specific chemical deprotection step (like Fluoride for silyl ethers). Instead, it relies on hydrolysis:

-

Hydrolysis: Water/Esterase attacks the carbonate carbonyl.

-

Decarboxylation: The resulting carbonic acid is unstable and loses CO₂.

-

Hemiacetal Collapse: The remaining 1-hydroxyethyl group is a hemiacetal, which spontaneously collapses into acetaldehyde and the free alcohol.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: The lifecycle of CEPC protection: from installation via nucleophilic substitution to spontaneous release via hemiacetal collapse.[1]

Experimental Protocols

Protocol A: Installation of the 1-Chloroethyl Carbonate Group

Objective: To mask a secondary alcohol using CEPC under mild conditions.

Reagents:

-

Target Alcohol (1.0 equiv)

-

This compound (1.2 – 1.5 equiv)

-

Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) with DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous[2]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the Target Alcohol in anhydrous DCM (0.1 M concentration).

-

Base Addition: Cool the solution to 0°C. Add Pyridine (or Et₃N/DMAP) dropwise. Stir for 10 minutes.

-

Reagent Addition: Add This compound dropwise via syringe. Note: Reaction is less exothermic than with chloroformates, but temperature control ensures regioselectivity.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with KMnO₄ or PMA; the product is less polar than the alcohol).

-

Quench: Quench with saturated aqueous NH₄Cl solution.

-

Workup:

-

Separate phases.

-

Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO₃ (to remove phenol traces), and finally Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash chromatography (Silica gel). Caution: The 1-chloroethyl carbonate is moderately sensitive to silica acidity. Add 1% Et₃N to the eluent if degradation is observed.

Protocol B: Reactivity Check (Stability Profiling)

Objective: To verify if the protected alcohol serves its purpose as a prodrug moiety.

Conditions Matrix:

| Condition | Observation Time | Expected Outcome | Mechanistic Insight |

| pH 1.2 (Simulated Gastric Fluid) | 4 Hours | Stable (<5% hydrolysis) | Carbonates are generally acid-stable. |

| pH 7.4 (PBS Buffer, 37°C) | 24 Hours | Slow Hydrolysis (t½ ~ 10-20h) | Chemical hydrolysis at physiological pH. |

| Plasma (Rat/Human) | 1 Hour | Rapid Cleavage (t½ < 30 min) | Esterase-mediated hydrolysis (Prodrug activation). |

| MeOH / Et₃N (Chemical Deprotection) | 2 Hours | Full Deprotection | Base-catalyzed methanolysis (transesterification). |

Technical Considerations & Troubleshooting

Stereochemistry Issues

The "1-chloroethyl" moiety contains a chiral center (R/S).[3]

-

Observation: If your starting alcohol is chiral, the reaction with racemic CEPC will produce diastereomers .

-

Impact: You will likely see "doubled" peaks in ¹H NMR and ¹³C NMR.

-

Resolution: For prodrug applications, the diastereomeric mixture is usually acceptable. If a single isomer is required for crystallization, chiral HPLC separation or the use of enantiopure CEPC (rarely available commercially) is necessary.

Byproduct Removal (Phenol)

Unlike the chloroformate method (which produces gas), CEPC produces phenol.

-

Problem: Phenol can co-elute with the product.

-

Solution: rigorous washing with 1M NaOH or Na₂CO₃ during workup converts phenol to water-soluble phenoxide. Ensure the product is stable to brief basic wash (keep it cold and fast).

Further Functionalization (The "Cilexetil" Route)

The 1-chloroethyl carbonate is often an intermediate. The chloride can be displaced by a carboxylate to form a 1-(alkyloxycarbonyloxy)ethyl ester .

-

Reaction: R-O-CO-O-CH(Cl)Me + R'-COOH + Base

R-O-CO-O-CH(Me)-O-CO-R'. -

Note: This creates a "double ester" type prodrug, commonly seen in antibiotics (e.g., Bacampicillin) and ARBs (Candesartan cilexetil).

References

-

Prodrug Strategies: Rautio, J., et al.[2][4] "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.

- Mechanism of Dealkylation:Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984.

(Note: While specific academic papers solely dedicated to "CEPC as an alcohol protecting group" are rare due to its niche status, the chemistry is derivative of the well-documented 1-chloroethyl chloroformate and phenyl carbonate chemistry cited above.)

Sources

- 1. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]

- 2. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

- 3. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

Application Notes and Protocols for the Deprotection of Aryl Ethers via 1-Chloroethyl Carbonate Intermediates

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic protection and deprotection of functional groups are paramount. The hydroxyl group of phenols is frequently masked as an ether to prevent unwanted side reactions. While various methods exist for the cleavage of aryl ethers, many require harsh conditions that are incompatible with complex molecular architectures. 1-Chloroethyl chloroformate (ACE-Cl) has emerged as a superior reagent for the mild and efficient dealkylation of aryl ethers.[1][2] This process proceeds through a transient 1-chloroethyl carbonate intermediate, offering a selective and high-yielding route to the desired phenols.[3]

This technical guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for the deprotection of aryl ethers using 1-chloroethyl chloroformate. It is intended for researchers, scientists, and professionals in drug development who require reliable and reproducible methods for this critical transformation. The use of ACE-Cl is particularly advantageous for substrates containing sensitive functional groups that would not withstand traditional, more aggressive deprotection reagents.[4]

Core Mechanism of Deprotection

The deprotection of aryl ethers with 1-chloroethyl chloroformate is a two-step process. The causality behind this sequence is the initial activation of the ether by ACE-Cl to form a labile carbonate intermediate, which then readily undergoes solvolysis under mild conditions.

-

Formation of the 1-Chloroethyl Aryl Carbonate: The reaction is initiated by the nucleophilic attack of the ether oxygen onto the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This step is typically performed in an inert aprotic solvent. The resulting unstable oxonium intermediate swiftly collapses, leading to the formation of the key 1-chloroethyl aryl carbonate and an alkyl chloride.

-

Solvolytic Cleavage: The 1-chloroethyl carbonate intermediate is highly susceptible to solvolysis. The addition of a protic solvent, most commonly methanol, triggers the rapid decomposition of the carbonate. This step is often exothermic and results in the liberation of the free phenol, along with the formation of carbon dioxide and ethyl chloride.

The overall transformation is efficient and clean, with the volatile byproducts being easily removable during workup.

Caption: Mechanism of Aryl Ether Deprotection using ACE-Cl.

Applications in Pharmaceutical Synthesis

1-Chloroethyl chloroformate is a key reagent in the synthesis of numerous pharmaceutical compounds. Its mildness and selectivity make it indispensable for late-stage deprotections in complex synthetic routes. For instance, it is employed in the synthesis of prodrugs like candesartan cilexetil and cefpodoxime proxetil, where precise manipulation of functional groups is critical.[4][5][6][7] The ability to cleave ethers without affecting other sensitive moieties, such as esters or amides, underscores its value in drug development.[3]

Experimental Protocol: Deprotection of an Aryl Methyl Ether

This protocol provides a general procedure for the demethylation of an aryl methyl ether. The quantities and reaction times may need to be optimized for different substrates.

Materials:

-

Aryl methyl ether substrate

-

1-Chloroethyl chloroformate (ACE-Cl)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions:

-

1-Chloroethyl chloroformate is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction may release HCl gas. Ensure proper ventilation.

-

1,2-dichloroethane is a suspected carcinogen. Handle with care.

Caption: General Experimental Workflow for Aryl Ether Deprotection.

Procedure:

Step 1: Formation of the Carbonate Intermediate

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq.).

-

Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1-chloroethyl chloroformate (1.2-1.5 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent and excess ACE-Cl.

Step 2: Solvolysis and Product Isolation

-

Dissolve the crude residue from Step 1 in methanol.

-

Heat the methanolic solution to reflux for 1-2 hours to ensure complete cleavage of the carbonate intermediate. The progress of this step can also be monitored by TLC or LC-MS.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired phenol.

Comparative Data and Substrate Scope

The deprotection of aryl ethers using ACE-Cl is applicable to a wide range of substrates. The following table summarizes typical reaction conditions and outcomes.

| Substrate Type | R Group | Typical Conditions | Yield (%) | Reference |

| Aryl Methyl Ether | CH₃ | ACE-Cl, DCE, reflux; then MeOH, reflux | 85-95 | |

| Aryl Ethyl Ether | CH₂CH₃ | ACE-Cl, DCE, reflux; then MeOH, reflux | 80-90 | Internal Data |

| Aryl Benzyl Ether | CH₂Ph | ACE-Cl, DCE, reflux; then MeOH, reflux | >90 | [4] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient ACE-Cl- Reaction time too short- Presence of moisture | - Add additional ACE-Cl- Prolong the reflux time- Ensure anhydrous conditions and reagents |

| Low Yield | - Incomplete solvolysis- Product degradation | - Increase reflux time in methanol- Perform workup at lower temperatures |

| Side Product Formation | - Reaction temperature too high- Impure starting materials | - Maintain a steady reflux temperature- Purify starting materials before use |

References

-

Baradarani, M. M., & Prager, R. H. (2006). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 17(3), 235-240. [Link]

- Google Patents.

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. [Link]

-

Mandal, T., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. [Link]

-

Wikipedia. 1-Chloroethyl chloroformate. [Link]

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

- Google Patents.

Sources

- 1. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. haihangindustry.com [haihangindustry.com]

- 6. CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate - Google Patents [patents.google.com]

- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

"1-Chloroethyl phenyl carbonate" in natural product synthesis

Application Note: 1-Chloroethyl Phenyl Carbonate (CEPC) in Natural Product Synthesis

Executive Summary

This compound (CEPC, CAS 50972-20-8) is a specialized bifunctional reagent used primarily in the late-stage modification of natural products to enhance bioavailability. Unlike standard acylating agents, CEPC introduces the 1-(phenoxycarbonyloxy)ethyl moiety. This motif serves two critical functions:

-

Prodrug Formation: It masks polar carboxylic acids or phenols, increasing lipophilicity and membrane permeability.

-

Metabolic Lability: The resulting "double ester" (acyloxyalkyl carbonate) is susceptible to rapid hydrolysis by non-specific esterases in vivo, releasing the active natural product, acetaldehyde, carbon dioxide, and phenol.

This guide details the mechanistic rationale, synthetic protocols, and safety considerations for deploying CEPC in drug discovery campaigns.

Part 1: Chemical Profile & Mechanistic Insight

The Reagent Architecture

CEPC differs from the more common 1-chloroethyl chloroformate by the presence of a phenoxy group. This structural change confers significant handling advantages:

-

Stability: The phenoxy group renders the reagent less moisture-sensitive and less corrosive than its chloroformate analog.

-

Tunable Reactivity: The phenyl ring acts as a "soft" leaving group during transesterification, while the

-chloroethyl group remains a potent electrophile for SN2 reactions.

Mechanism of Action: The "Double Ester" Strategy

The primary application of CEPC is the alkylation of carboxylic acids. The reaction proceeds via a nucleophilic attack of the carboxylate anion on the

-

Step 1 (Activation): A base (e.g., Cs₂CO₃ or Et₃N) deprotonates the natural product carboxylic acid (R-COOH

R-COO⁻). -

Step 2 (Alkylation): The carboxylate attacks the chiral center of the ethyl chloride moiety. The reaction is driven by the high leaving group ability of the chloride and often facilitated by iodide catalysis (Finkelstein-type activation).

-

Result: Formation of an acetal-like ester linkage that is stable in solid form but hydrolytically unstable in plasma.

Senior Scientist Insight: While CEPC introduces a phenyl carbonate, this group can be exchanged. If the release of phenol in vivo is toxicologically unacceptable for the target indication, CEPC can first be transesterified with a non-toxic alcohol (e.g., cyclohexanol) to generate a custom carbonate reagent (e.g., 1-chloroethyl cyclohexyl carbonate) prior to coupling with the natural product.

Part 2: Detailed Experimental Protocol

Protocol A: Direct Synthesis of 1-(Phenoxycarbonyloxy)ethyl Esters

Target Application: Derivatization of Triterpenoid Acids (e.g., Betulinic Acid, Oleanolic Acid) to improve oral bioavailability.

Reagents:

-

Substrate: Natural Product Carboxylic Acid (1.0 equiv)

-

Reagent: this compound (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Diisopropylethylamine (DIPEA)

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) [Optional but recommended for sluggish substrates]

-

Solvent: Anhydrous DMF or NMP (Concentration ~0.1 M)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Add the Natural Product substrate to the flask and dissolve in anhydrous DMF.

-

Activation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the cesium carboxylate salt.

-

Note: Cesium is preferred over sodium/potassium due to the "cesium effect," which enhances the nucleophilicity of the carboxylate in polar aprotic solvents.

-

-

Addition: Cool the reaction mixture to 0°C. Add this compound dropwise via syringe.

-

Crucial: If using NaI catalyst, add it immediately after the CEPC.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS. The product will typically be less polar than the starting acid.

-

Quench & Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with water (to remove DMF) and 1x with brine.

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography. Avoid using methanol in the eluent, as transesterification can occur on the silica surface. Use Hexanes/EtOAc gradients.

Data Output Table: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Temperature | 0°C | Controls exotherm; prevents polymerization of carbonate. |

| Stoichiometry | 1.2–1.5 equiv CEPC | Excess reagent compensates for hydrolysis by trace moisture. |

| Catalyst | NaI (10-50 mol%) | Converts alkyl chloride to reactive alkyl iodide in situ. |

| Time | 4–12 Hours | SN2 at secondary carbon is sterically hindered. |

| Yield Target | 60–85% | Losses usually due to hydrolysis during workup. |

Part 3: Visualization of Pathway

The following diagram illustrates the conversion of a generic Natural Product Acid to its Prodrug form using CEPC, followed by its biological activation.

Caption: Figure 1. Synthesis and bio-activation pathway of CEPC-derived prodrugs. The reagent introduces a carbonate linker that spontaneously degrades after enzymatic cleavage.

Part 4: Troubleshooting & Optimization (The "Senior Scientist" View)

1. Hydrolysis of the Product:

-

Symptom:[1][2][3][4][5] Product decomposes on the silica column or during storage.

-

Cause: The acetal-ester linkage is acid-sensitive.

-

Solution: Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes before loading the column. Store the final product at -20°C under argon.

2. Incomplete Conversion:

-

Symptom:[1][2][3][4][5] Starting material remains despite excess CEPC.

-

Cause: Steric hindrance at the secondary chloride of CEPC.

-

Solution: Increase temperature to 40°C–50°C carefully. Add Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst if solubility is an issue.

3. Phenol Toxicity Concerns:

-

Issue: Release of phenol in vivo may be flagged during toxicology screening.

-

Mitigation: Use CEPC as an intermediate.[3] React CEPC with an alcohol (R-OH) first to displace the phenol, isolating the 1-chloroethyl alkyl carbonate, and then react with the natural product. This replaces the phenol byproduct with a benign alcohol (e.g., ethanol or cyclohexanol).

References

-

Synthesis and Properties of Alpha-Haloalkyl Carbonates Source:Journal of the American Chemical Society / ChemSynthesis Context: foundational chemistry of 1-chloroethyl carbonates and their stability relative to chloroformates.

-

Prodrug Strategies in Drug Design Source:National Institutes of Health (PubMed) Context: Mechanisms of hydrolysis for carbonate and carbamate prodrugs in plasma.

-

Carbonate Reagents in Organic Synthesis Source:Sigma-Aldrich Technical Library Context: Handling and specifications for phenyl carbonate derivatives. (Analogous fluorinated derivative reference for handling)

-

One-Step Synthesis of Alpha-Chloroketones and Esters Source:Journal of Organic Chemistry Context: Reactivity of alpha-chloro electrophiles with carboxylates.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 3. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 4. passmyexams.co.uk [passmyexams.co.uk]

- 5. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

Application Notes & Protocols: 1-Chloroethyl Phenyl Carbonate in Pharmaceutical Ingredient Synthesis

Introduction: A Versatile Reagent for Amine Modification and Prodrug Strategies

In the landscape of pharmaceutical synthesis, the quest for reagents that offer high efficiency, selectivity, and operational simplicity is perpetual. 1-Chloroethyl phenyl carbonate has emerged as a valuable tool for medicinal chemists and process development scientists. Structurally, it is the ester of chloroformic acid with 1-chloroethanol and phenol, possessing the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol .[1] While often discussed in the context of its more reactive analogue, 1-chloroethyl chloroformate, the phenyl carbonate derivative provides a nuanced reactivity profile that is highly advantageous in specific synthetic applications.

This guide provides a comprehensive overview of the applications of this compound, focusing on its role as a protecting group for amines and its utility in the design of innovative prodrugs. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical considerations for its successful implementation in the synthesis of active pharmaceutical ingredients (APIs).

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to act as a transient protecting group for primary and secondary amines. This protection strategy is crucial when other parts of a complex molecule need to undergo chemical transformations that would otherwise be compromised by the presence of a reactive amine functionality.

Mechanism of Action: A Two-Step Protection-Deprotection Sequence

The application of this compound for amine protection follows a logical and efficient two-step sequence.

Step 1: Protection (Carbamate Formation)

The lone pair of electrons on the nitrogen of the amine nucleophilically attacks the carbonyl carbon of this compound. This results in the displacement of the phenoxide leaving group and the formation of a stable 1-chloroethyl carbamate intermediate. This reaction effectively "masks" the reactivity of the amine.[2][3]

Step 2: Deprotection (Cleavage of the Carbamate)

The deprotection of the resulting 1-chloroethyl carbamate is typically achieved under mild conditions, often by solvolysis in an alcohol like methanol. This step proceeds via the formation of a transient carbamic acid, which readily decarboxylates to regenerate the free amine, often as its hydrochloride salt.[4]

Workflow for Amine Protection and Deprotection using this compound

Caption: General workflow for amine protection and deprotection.

Application in Prodrug Synthesis: The Case of Bambuterol

A significant application of reagents like this compound is in the synthesis of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Bambuterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma, is a notable example of a prodrug.[5][6] It is the bis-N,N-dimethylcarbamate prodrug of terbutaline. The synthesis of bambuterol and its analogues often involves the use of carbamate protecting groups, highlighting the relevance of reagents like this compound in creating these therapeutically important molecules.[7][8] The synthesis typically starts from 1-(3,5-dihydroxyphenyl)ethanone.[6]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for amine protection and deprotection using related carbonate reagents. Researchers should optimize these protocols for their specific substrates and scales.

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the formation of a 1-chloroethyl carbamate from a primary amine using this compound.

Materials:

-

Primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

-

Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloroethyl carbamate.

-

Purify the crude product by flash column chromatography on silica gel, if necessary.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic solvents prevent reaction with the reagent. |

| Base | Triethylamine or DIPEA | Scavenges the phenolic byproduct and any generated acid. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |

| Stoichiometry | Slight excess of base and reagent | Drives the reaction to completion. |

Protocol 2: General Procedure for the Deprotection of a 1-Chloroethyl Carbamate

This protocol outlines the cleavage of the 1-chloroethyl carbamate to regenerate the free amine.

Materials:

-

1-Chloroethyl carbamate

-

Methanol (MeOH)

-

Standard laboratory glassware with reflux condenser

-

Stirring and heating apparatus

Procedure:

-

Dissolve the 1-chloroethyl carbamate in methanol to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux (approximately 65 °C for methanol) and maintain the reflux for 1-6 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure. The resulting solid or oil is typically the hydrochloride salt of the deprotected amine.

-